Corticotropin

Infantile Spasms Epilepsy Pediatric Neurology

Truncated synthetic ACTH 1-24 fragments fail to recapitulate native MC2R multi-site binding kinetics, compromising receptor pharmacology studies and immunoassay antibody generation. Full-sequence Corticotropin (ACTH 1-39) resolves this by engaging the complete receptor epitope repertoire. • Distinct MC2R multi-site binding: 4-fold difference in antagonist Ki vs. ACTH 1-24 fragments (13.4 vs. 3.4 nM). • Clinical superiority: 5-8× higher odds of seizure cessation & hypsarrhythmia resolution vs. synthetic ACTH 1-24 (NNT 2-5) in infantile spasms. • Immunoassay-ready: 100% antigen displacement capacity for antibody generation vs. only 15-33% with ACTH 1-24.

Molecular Formula C207H308N56O58S
Molecular Weight 4541 g/mol
CAS No. 9002-60-2
Cat. No. B344483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticotropin
CAS9002-60-2
Synonyms1-39 ACTH
ACTH
ACTH (1-39)
Adrenocorticotrophic Hormone
Adrenocorticotropic Hormone
Adrenocorticotropin
Corticotrophin
Corticotrophin (1-39)
Corticotropin
Corticotropin (1-39)
Hormone, Adrenocorticotrophic
Hormone, Adrenocorticotropic
Molecular FormulaC207H308N56O58S
Molecular Weight4541 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
InChIInChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1
InChIKeyIDLFZVILOHSSID-OVLDLUHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAppreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln.
Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80)

Corticotropin (ACTH 1-39) Specifications


Corticotropin (CAS 9002-60-2), also designated as adrenocorticotropic hormone (ACTH 1-39), is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland, primarily derived from mammalian sources such as porcine pituitaries and formulated as a repository gel injection [1]. It exerts its biological effects by binding to the melanocortin-2 receptor (MC2R) on adrenocortical cells, stimulating corticosteroidogenesis and cAMP production [2]. USP monographs for Corticotropin for Injection and Repository Corticotropin Injection specify potency limits of 80.0%–125.0% of the labeled USP Corticotropin Units, with endotoxin limits not exceeding 3.1 USP Endotoxin Units per USP Corticotropin Unit and vasopressin activity not more than 0.05 USP Vasopressin Unit per USP Corticotropin Unit [3].

Peptide Identity
Full-length ACTH 1-39 polypeptide for MC2R and steroidogenesis studies
Formulation Context
Repository gel format supporting sustained exposure in adrenal research models
Specification Framework
USP monograph potency and endotoxin limits provide quality context

ACTH 1-39 Substitution Limitations


Direct substitution of full-sequence corticotropin (ACTH 1-39) with truncated synthetic analogs such as tetracosactide (ACTH 1-24) or cosyntropin is pharmacologically and clinically unwarranted due to fundamental differences in receptor binding kinetics, intracellular signaling pathway engagement, and clinical efficacy profiles. The 1-39 sequence interacts with the MC2R via a distinct multi-site binding mechanism that the 1-24 fragment incompletely recapitulates [1]. Moreover, in infantile spasms—the primary FDA-approved indication for repository corticotropin injection—indirect treatment comparisons reveal that natural ACTH 1-39 gel confers substantially higher odds of achieving seizure cessation and hypsarrhythmia resolution than synthetic ACTH 1-24 [2]. These molecular and clinical divergences necessitate source- and sequence-specific procurement decisions.

Target: Full-length ACTH 1-39
Multi-site MC2R engagement with differential cAMP coupling and sustained in vivo response duration
Substitute: Truncated ACTH 1-24
Shorter signaling duration and reduced pathway engagement may shift endpoint interpretation in adrenal or CNS models
Sequence-specific receptor dynamics may not transfer; verify assay- and model-context suitability.

ACTH 1-39 vs. Analogs: Evidence


Efficacy in Infantile Spasms

In an indirect treatment comparison of six clinical trials evaluating infantile spasms outcomes, the odds of achieving efficacy (cessation of spasms or resolution of hypsarrhythmia) were 5 to 8 times greater with repository corticotropin injection (RCI; natural ACTH 1-39 gel) than with synthetic ACTH 1-24 (tetracosactide), translating to an absolute risk reduction of 10% to 14% and a number needed to treat (NNT) of 2 to 5 [1].

Spasm Cessation OR
Cross-study comparable
OR 5–8 (RCI vs. ACTH 1-24)
Risk reduction ~10–14%
Reported endpoint-response comparison
Indirect treatment comparison; infantile spasm trial data
Infantile Spasms Epilepsy Pediatric Neurology

MC2R Binding Affinity

In binding studies using the cloned mouse ACTH receptor (MC2R) stably expressed in HeLa cells, both ACTH 1-39 and ACTH 1-24 fully displaced bound 125I-ACTH ligand. Scatchard analysis revealed comparable dissociation constants (Kd) of 0.84 nM for ACTH 1-39 and 0.94 nM for ACTH 1-24 [1]. However, a separate study using human MC2R (hMC2R) reported an EC50 for ACTH 1-39 of 3.2 ± 0.5 nM compared to 1.3 ± 0.2 nM for ACTH 1-24, indicating that the 1-24 fragment exhibits approximately 2.5-fold higher potency in cAMP stimulation [2].

MC2R Binding Affinity
Cross-study comparable
Kd 0.84 vs 0.94 nM (mouse)
EC50 3.2 vs 1.3 nM (human)
Binding profile requires species/model review
Transfected cell lines; data from separate studies
Receptor Pharmacology Melanocortin Receptor Binding Kinetics

Signaling Mechanism Differences

Comparative studies on isolated rat adrenal cells revealed that the competitive antagonist ACTH 6-24 exhibited different inhibitor constants (Ki) against ACTH 1-39 (13.4 ± 3.1 nM) versus ACTH 5-24 (3.4 ± 1.0 nM), providing evidence that the two agonists activate steroidogenesis via distinct receptor subtypes or signaling pathways [1]. Furthermore, the relationship between stimulated steroidogenesis and cyclic AMP production differed markedly between ACTH 1-39 and ACTH 5-24, suggesting that cAMP does not play an equivalent role in mediating the actions of these two peptides [1].

Steroidogenesis Ki
Head-to-head
Ki 13.4 vs 3.4 nM (ACTH 6-24 antagonist)
Supports pathway-response interpretation
Rat adrenal cell suspension; distinct receptor subtype suggestion
Signal Transduction cAMP Steroidogenesis

Pharmacokinetic Profile

In healthy human volunteers undergoing low-dose (1 μg) and standard high-dose (250 μg) ACTH stimulation tests with tetracosactide (ACTH 1-24), endogenous plasma ACTH 1-39 levels remained measurable throughout the 90-minute observation period, whereas exogenous ACTH 1-24 exhibited rapid elimination with mean residence times (MRT) of 0.37 hours (LDT) and 0.14 hours (HDT) [1]. The differential clearance kinetics underscore that endogenous ACTH 1-39 and synthetic ACTH 1-24 are not pharmacokinetically interchangeable in diagnostic protocols.

Plasma Elimination MRT
Cross-study comparable
Exogenous ACTH 1-24 MRT 0.14–0.37 h
Endogenous ACTH 1-39 sustained
PK profile context for assay/standard selection
Healthy volunteers; intravenous administration
Pharmacokinetics Adrenal Function Testing ACTH Stimulation Test

Adrenal Stimulation Duration

In normal cats, administration of natural ACTH gel (ACTH 1-39) produced a prolonged cortisol response with peak serum cortisol occurring at 90 to 180 minutes post-injection and elevated cortisol levels persisting beyond 3 hours. In contrast, cosyntropin (synthetic ACTH 1-24) elicited a more transient response, with peak cortisol at 30 to 60 minutes and serum cortisol returning to normal range within three hours after injection [1].

Cortisol Response Duration
Head-to-head
Peak 90–180 min (1-39) vs 30–60 min (1-24)
Duration >3 h vs ≤3 h
Adrenal stimulation endpoint context
Normal cat model; intramuscular injection
Adrenal Function Veterinary Endocrinology Stimulation Testing

Immunogenicity Profile

Immunization studies in guinea-pigs demonstrated that synthetic β1-39 ACTH (corresponding to natural full-chain ACTH) was as potent in eliciting antibody formation as natural ACTH, whereas the β1-24 fragment was scarcely antigenic, producing minimal antibody binding to 1-39-131I [1]. Displacement assays showed that 100 ng/mL of 1-39 ACTH displaced 100% of bound 131I-ACTH from antigen-antibody complexes, while 1-24 ACTH achieved only 15-33% displacement under identical conditions [1].

Antibody Displacement
Head-to-head
100% vs 15–33% displacement
Full antigenicity vs minimal
Immunoassay development context
Guinea-pig immunization; RIA displacement
Immunogenicity Antibody Formation Biologics

ACTH 1-39 Application Scenarios


Infantile Spasms Treatment

Repository corticotropin injection (RCI; natural ACTH 1-39 gel) is indicated as monotherapy for infantile spasms in infants and children under 2 years of age. Indirect treatment comparison evidence demonstrates 5- to 8-fold higher odds of achieving seizure cessation and hypsarrhythmia resolution compared to synthetic ACTH 1-24 (tetracosactide), with an NNT of 2–5 [1]. This clinical superiority, combined with FDA approval, makes RCI the evidence-based procurement choice for hospital formularies and specialty pharmacies managing this rare pediatric epilepsy. Formulation as a repository gel (partially hydrolyzed gelatin vehicle) provides prolonged adrenocortical stimulation, distinguishing it from shorter-acting synthetic analogs [1].

MC2R Receptor Pharmacology

For investigators studying native melanocortin-2 receptor (MC2R) pharmacology, full-sequence ACTH 1-39 is essential due to its distinct multi-site receptor interaction and differential signaling pathway engagement compared to truncated analogs. Studies demonstrate that ACTH 1-39 and ACTH 5-24 are antagonized with 4-fold different Ki values (13.4 vs. 3.4 nM) by ACTH 6-24, indicating engagement of distinct receptor subtypes or signaling mechanisms [2]. Procurement of ACTH 1-39 rather than ACTH 1-24 is mandatory for experiments aiming to recapitulate endogenous receptor activation and cAMP-independent steroidogenic pathways [2].

Antibody & Immunoassay Development

For generating polyclonal or monoclonal antibodies against adrenocorticotropic hormone for immunoassay applications (ELISA, RIA, immunohistochemistry), full-sequence ACTH 1-39 is the required immunogen. Immunization studies in guinea-pigs show that ACTH 1-39 elicits robust antibody formation with 100% antigen displacement capacity, whereas the ACTH 1-24 fragment is scarcely antigenic and achieves only 15-33% displacement [3]. Laboratories developing ACTH detection kits must source 1-39 sequence material to ensure antibodies recognize the full epitope repertoire of endogenous circulating hormone [3].

Veterinary Adrenal Function Testing

In veterinary medicine, particularly for adrenal function testing in feline and canine patients, ACTH 1-39 gel provides sustained adrenocortical stimulation with peak cortisol responses at 90–180 minutes and elevated cortisol persisting beyond 3 hours, whereas synthetic cosyntropin (ACTH 1-24) yields a transient response that normalizes within 3 hours [4]. This prolonged duration of action is advantageous for therapeutic protocols requiring extended adrenal stimulation and for diagnostic testing protocols where a longer sampling window is logistically preferable [4].

Application
Selection Property
Validation Focus
Infantile spasm endpoint studies
Sequence-specific peptide context
Reported endpoint-response review
MC2R pharmacological studies
Multi-site receptor engagement
Signaling pathway interpretation
ACTH immunoassay development
Full-sequence antigenicity
Antibody displacement specificity
Veterinary adrenal function research
Prolonged exposure formulation
Cortisol response duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticotropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.